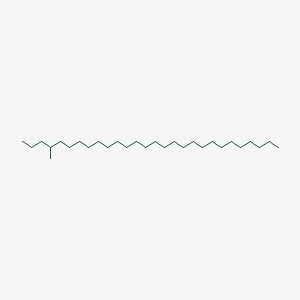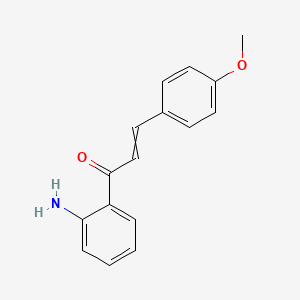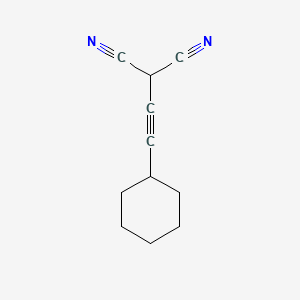
tert-Butyl(2-methylpropyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(2-methylpropyl)mercury: is an organomercury compound characterized by the presence of a mercury atom bonded to a tert-butyl group and a 2-methylpropyl group. Organomercury compounds are known for their significant applications in organic synthesis and industrial processes due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(2-methylpropyl)mercury typically involves the reaction of tert-butylmercury chloride with 2-methylpropylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the decomposition of the organomercury compound. The general reaction scheme is as follows:
tert-Butylmercury chloride+2-methylpropylmagnesium bromide→this compound+MgClBr
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent control of reaction parameters are common practices in industrial settings.
化学反应分析
Types of Reactions: tert-Butyl(2-methylpropyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The tert-butyl and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) oxide or other mercury(II) salts.
Reduction: Elemental mercury.
Substitution: Various organomercury compounds depending on the substituent introduced.
科学研究应用
Chemistry: tert-Butyl(2-methylpropyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the study of reaction mechanisms involving organomercury intermediates.
Biology: In biological research, this compound is used to study the effects of organomercury compounds on biological systems. It serves as a model compound to understand the toxicity and metabolic pathways of mercury-containing substances.
Medicine: While direct medical applications are limited due to toxicity, the compound is used in the development of mercury-based pharmaceuticals and in the study of mercury poisoning treatments.
Industry: In industrial applications, this compound is used in the production of catalysts and in the synthesis of specialty chemicals. Its unique properties make it valuable in processes requiring precise control of chemical reactivity.
作用机制
The mechanism of action of tert-Butyl(2-methylpropyl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity. This interaction is a key factor in the compound’s toxicity and its effects on biological systems.
相似化合物的比较
Methylmercury: Known for its high toxicity and environmental impact.
Ethylmercury: Used in some vaccines as a preservative.
Phenylmercury: Employed in antifungal and antibacterial agents.
Comparison: tert-Butyl(2-methylpropyl)mercury is unique due to the presence of both tert-butyl and 2-methylpropyl groups, which influence its chemical reactivity and physical properties. Compared to methylmercury and ethylmercury, it has different solubility and stability characteristics, making it suitable for specific industrial and research applications.
属性
CAS 编号 |
78226-00-3 |
|---|---|
分子式 |
C8H18Hg |
分子量 |
314.82 g/mol |
IUPAC 名称 |
tert-butyl(2-methylpropyl)mercury |
InChI |
InChI=1S/2C4H9.Hg/c2*1-4(2)3;/h1-3H3;4H,1H2,2-3H3; |
InChI 键 |
PYIFAODTLCSXBS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[Hg]C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


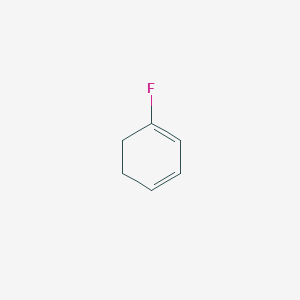
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)
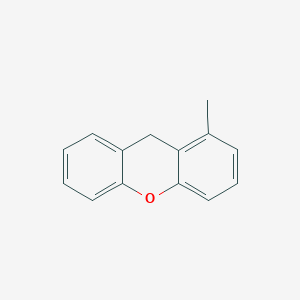
![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)
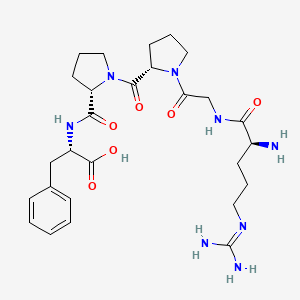

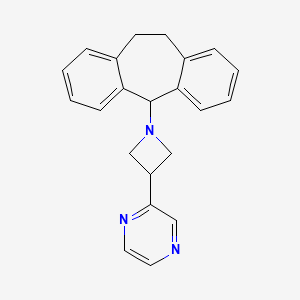
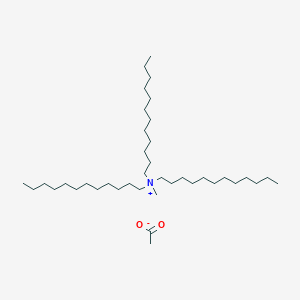
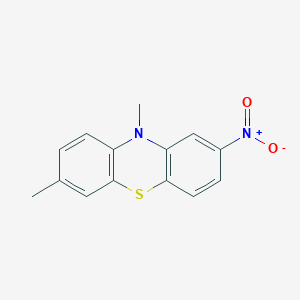
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
